![molecular formula C18H19BO6 B13131140 (3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C12H15BO6. It is a boronic acid derivative, characterized by the presence of two ethoxycarbonyl groups attached to a biphenyl structure. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(ethoxycarbonyl)biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).
Borylation: The lithiated intermediate is reacted with a boron source, such as trimethyl borate or boron trifluoride etherate, to form the boronic acid derivative.
Industrial Production Methods
Industrial production of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The ethoxycarbonyl groups can undergo esterification reactions with alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl groups.
Wissenschaftliche Forschungsanwendungen
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a molecular probe in biological systems.
Wirkmechanismus
The mechanism of action of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
(3,5-Dimethylphenyl)boronic acid: Lacks the ethoxycarbonyl groups, resulting in different reactivity and applications.
Uniqueness
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both ethoxycarbonyl groups and the biphenyl structure, which confer specific reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.
Eigenschaften
Molekularformel |
C18H19BO6 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
[4-[3,5-bis(ethoxycarbonyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H19BO6/c1-3-24-17(20)14-9-13(10-15(11-14)18(21)25-4-2)12-5-7-16(8-6-12)19(22)23/h5-11,22-23H,3-4H2,1-2H3 |
InChI-Schlüssel |
BOGBDORPFVDXSW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)OCC)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


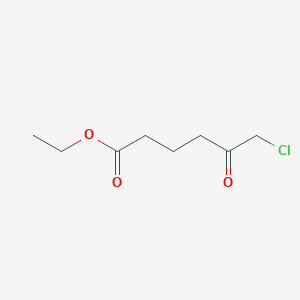

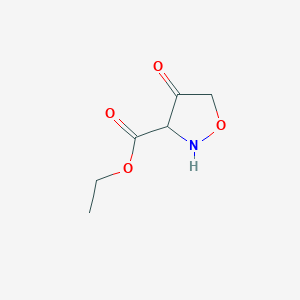
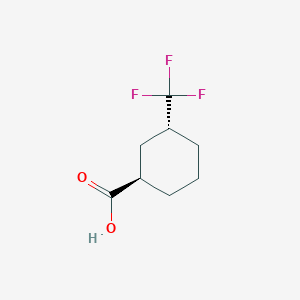
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
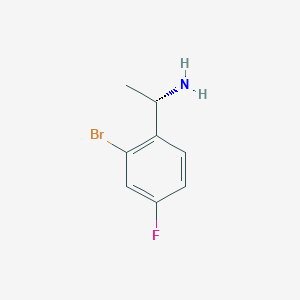
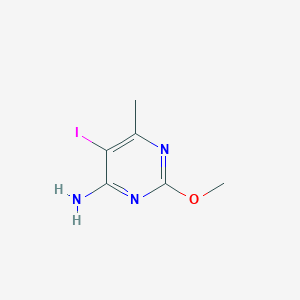

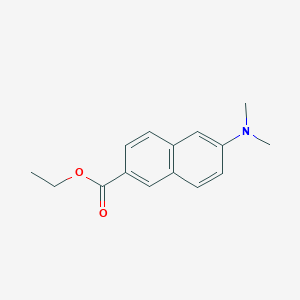

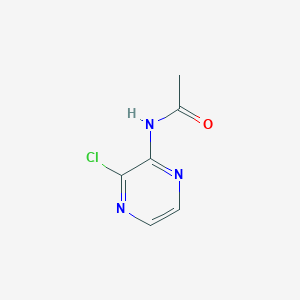
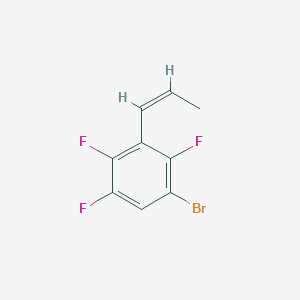
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
